

Spectroscopic Characterization of Allyl Thiocyanate and Its Isomer, Allyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl thiocyanate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **allyl thiocyanate** and its more stable, commonly encountered isomer, allyl isothiocyanate. Due to the inherent instability and rapid isomerization of **allyl thiocyanate** to allyl isothiocyanate, extensive, isolated spectroscopic data for the former is scarce in the literature. This document will first present the available data for **allyl thiocyanate** and then provide a detailed analysis of the spectroscopic properties of allyl isothiocyanate, which is crucial for the characterization of this important chemical entity in various research and development settings.

Introduction: The Allyl Thiocyanate and Isothiocyanate Isomer Pair

Allyl thiocyanate and allyl isothiocyanate are isomers with the molecular formula C_4H_5NS . **Allyl thiocyanate** features a $C-S-C\equiv N$ bonding arrangement, while allyl isothiocyanate has a $C-N=C=S$ structure. **Allyl thiocyanate** is known to readily undergo isomerization to the thermodynamically more stable allyl isothiocyanate. This rearrangement is a key factor in the prevalence of the isothiocyanate form in both natural sources and synthetic preparations. While **allyl thiocyanate** can be synthesized, it often contains trace amounts of the isothiocyanate isomer and can isomerize upon heating. Therefore, a thorough understanding of the

spectroscopic signatures of both isomers is essential for accurate identification and characterization.

Spectroscopic Data of Allyl Thiocyanate

Detailed spectroscopic data for pure **allyl thiocyanate** is limited. However, some key characteristics have been reported.

Mass Spectrometry (MS) of Allyl Thiocyanate

Gas chromatography-mass spectrometry (GC-MS) is a primary method for the analysis of **allyl thiocyanate**. It is important to use a low injector temperature to prevent thermal isomerization to allyl isothiocyanate during analysis[1].

Table 1: Mass Spectrometry Data for **Allyl Thiocyanate**

Parameter	Value
Molecular Formula	C ₄ H ₅ NS
Molecular Weight	99.15 g/mol
Key Mass Fragments (m/z)	41 (most abundant)

Source: PubChem CID 69816[2]

Infrared (IR) Spectroscopy of Allyl Thiocyanate

Vapor-phase IR spectroscopy has been used to characterize **allyl thiocyanate**. The thiocyanate group (-S-C≡N) has a characteristic sharp absorption band.

Table 2: Key IR Absorption Bands for **Allyl Thiocyanate**

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
-S-C≡N	C≡N stretch	~2150 (sharp)
C=C	C=C stretch	~1645
=C-H	C-H stretch	~3080
-CH ₂ -	C-H stretch	~2930, 2860

Note: Specific values can vary based on the experimental conditions.

Spectroscopic Data of Allyl Isothiocyanate

Allyl isothiocyanate is extensively characterized by various spectroscopic methods. The following sections provide detailed data and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Allyl Isothiocyanate

NMR spectroscopy is a powerful tool for the structural elucidation of allyl isothiocyanate.

Table 3: ¹H NMR Spectroscopic Data for Allyl Isothiocyanate

Proton Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-1' (CH ₂)	~5.29	dd	J = 10.1, 1.1
H-1'' (CH ₂)	~5.40	dd	J = 17.0, 1.3
H-2 (CH)	~5.85	ddt	J = 17.0, 10.1, 6.7
H-3 (CH ₂)	~4.14	dt	J = 6.7, 1.4

Source: Journal of Organic Chemistry, 2015, 80(9), 4360-4369

Table 4: ¹³C NMR Spectroscopic Data for Allyl Isothiocyanate

Carbon Assignment	Chemical Shift (δ) in CDCl_3 (ppm)
C-1 (CH_2)	117.65
C-2 (CH)	130.26
C-3 (CH_2)	47.04
C-4 ($\text{N}=\text{C}=\text{S}$)	~132.30 (often broad)

Source: Journal of Organic Chemistry, 2015, 80(9), 4360-4369

^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard. For the acquisition of ^{13}C NMR spectra, a proton-decoupled sequence is commonly used.

Infrared (IR) Spectroscopy of Allyl Isothiocyanate

The isothiocyanate group ($-\text{N}=\text{C}=\text{S}$) has a very strong and characteristic absorption in the IR spectrum.

Table 5: Key IR Absorption Bands for Allyl Isothiocyanate

Functional Group	Vibrational Mode	Wavenumber (cm^{-1})	Intensity
$-\text{N}=\text{C}=\text{S}$	Asymmetric stretch	~2050 - 2150	Strong, broad
$\text{C}=\text{C}$	$\text{C}=\text{C}$ stretch	~1640	Medium
$=\text{C}-\text{H}$	$\text{C}-\text{H}$ stretch	~3085	Medium
$-\text{CH}_2-$	$\text{C}-\text{H}$ stretch	~2985, 2925	Medium

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like allyl isothiocyanate, the spectrum can be recorded neat by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS) of Allyl Isothiocyanate

Electron ionization mass spectrometry (EI-MS) of allyl isothiocyanate provides a characteristic fragmentation pattern.

Table 6: Mass Spectrometry Data for Allyl Isothiocyanate

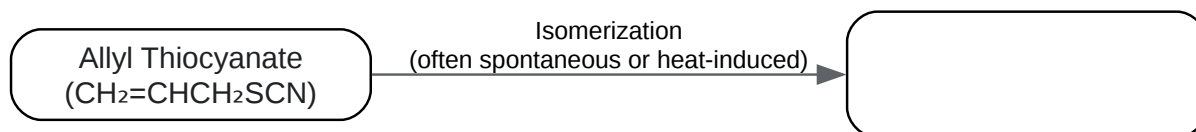
Parameter	Value
Molecular Formula	C ₄ H ₅ NS
Molecular Weight	99.15 g/mol
Molecular Ion (M ⁺) (m/z)	99
Key Mass Fragments (m/z)	99 (M ⁺), 58, 41 (base peak)

Source: NIST Chemistry WebBook

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized by electron impact. The resulting fragments are separated by their mass-to-charge ratio.

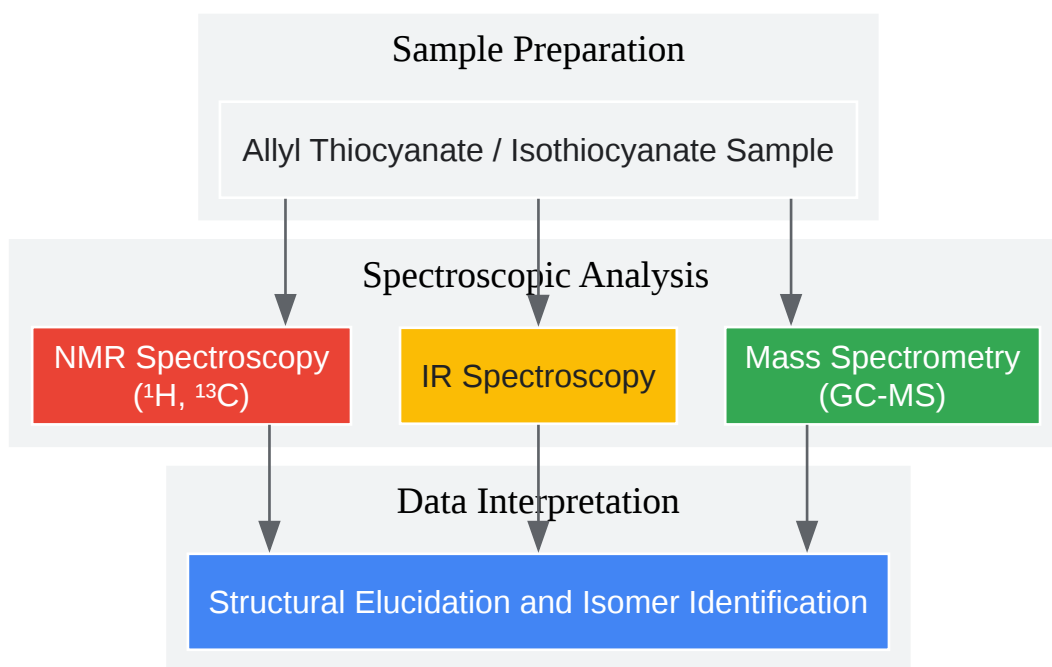
Workflow and Logical Relationships

The following diagrams illustrate the relationship between the two isomers and a general workflow for their spectroscopic analysis.



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Caption: Isomerization of **Allyl Thiocyanate**.



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Caption: General Spectroscopic Analysis Workflow.

Conclusion

The spectroscopic characterization of **allyl thiocyanate** is intrinsically linked to that of its more stable isomer, allyl isothiocyanate. While data for pure **allyl thiocyanate** is limited due to its propensity to isomerize, the comprehensive spectroscopic data available for allyl isothiocyanate provides a robust framework for its identification and quantification. For researchers and professionals in drug development and related fields, a clear understanding of the distinct spectroscopic features of both isomers, as outlined in this guide, is paramount for accurate analysis and interpretation. The provided experimental protocols serve as a foundation for obtaining high-quality spectroscopic data for these compounds.

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References

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